4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE
Description
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-9-5-6-15(12-17)14-25-20-19-13-18(16-7-3-2-4-8-16)22-23(19)11-10-21-20/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOQRRIYKYICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzyl chloride with sodium sulfide to form 3-methoxybenzyl sulfide. This intermediate is then reacted with 2-phenylpyrazolo[1,5-a]pyrazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 μg/mL |
| B | S. aureus | 8 μg/mL |
| C | C. albicans | 16 μg/mL |
Antiparasitic Activity
The compound's structural analogs have been evaluated for their antiparasitic effects, particularly against protozoan parasites such as Plasmodium falciparum. A study demonstrated that specific derivatives inhibited the growth of this malaria-causing organism in vitro.
Case Study: Inhibition of Plasmodium falciparum
In a controlled study, various pyrazolo[1,5-a]pyrazine derivatives were synthesized and tested for their ability to inhibit the enzyme dihydroorotate dehydrogenase (DHODH) in P. falciparum. The most potent compound exhibited an IC50 value of 15 μM, indicating promising potential for further development as an antimalarial agent .
Fluorescent Probes
Recent research has explored the use of pyrazolo[1,5-a]pyrazine derivatives as fluorescent probes in biological imaging. The unique photophysical properties of these compounds allow them to serve as effective markers for lipid droplets in cells.
Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| D | 350 | 450 | 25 |
| E | 360 | 460 | 30 |
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{[(3-Methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine with structurally or functionally analogous compounds from the evidence:
Key Comparative Insights:
Core Structure Influence: Pyrazolo[1,5-a]pyrazine derivatives (e.g., the target compound and ) are structurally distinct from pyrazolo[1,5-a]pyrimidines (e.g., ) due to the nitrogen arrangement. Saturated analogs (e.g., tetrahydro-pyrazolo[1,5-a]pyrazines in ) exhibit enhanced conformational flexibility, which may improve target engagement in kinase inhibition.
Substituent Effects :
- Sulfanyl Groups : The 3-methoxybenzylsulfanyl group in the target compound contrasts with simpler methylsulfanyl () or benzylsulfanyl () moieties. The methoxy group may enhance solubility or π-π stacking.
- Aromatic Substitutents : Phenyl (target compound) and tetrafluorophenyl () groups confer distinct electronic profiles. Fluorinated analogs (e.g., ) often improve metabolic stability.
Pharmacological Potential: While direct data for the target compound are lacking, pyrazolo[1,5-a]pyrazines with sulfonyl or morpholinyl groups () show promise as kinase inhibitors. The 3-methoxybenzylsulfanyl group may similarly target ATP-binding pockets. Pyrazolo[1,5-a]pyrimidines () are established antimetabolites, suggesting the target compound could be repurposed for antiproliferative applications.
Research Findings and Data
Physicochemical Properties (Predicted):
Biological Activity
4-{[(3-Methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine is a compound belonging to the class of pyrazolo derivatives, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C20H20N4OS
- Molecular Weight : 364.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the methoxyphenyl and sulfanyl groups enhances its lipophilicity and allows for better membrane permeability, facilitating its interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that compounds similar to this compound effectively inhibited the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Enzyme Inhibition
This compound also displays inhibitory activity against several enzymes implicated in cancer progression and inflammation. Notably, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and tumorigenesis. By blocking these enzymes, the compound may reduce inflammation and tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to bacterial cell death .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Anticancer | HeLa | Inhibition of cell proliferation |
| MCF-7 | Induction of apoptosis | |
| Enzyme Inhibition | COX | Reduction of inflammatory response |
| Antimicrobial | Various bacteria | Disruption of cell wall synthesis |
Case Studies
-
Anticancer Efficacy :
A study conducted on several pyrazolo derivatives revealed that those with similar structures to this compound exhibited IC50 values in the low micromolar range against HeLa cells. These findings suggest potential for further development into therapeutic agents for cervical cancer treatment . -
Enzyme Interaction :
Research indicated that this compound could serve as a lead molecule for developing selective COX inhibitors. In vitro assays demonstrated a significant reduction in COX-2 activity at concentrations as low as 10 µM, highlighting its potential use in managing conditions associated with chronic inflammation . -
Antimicrobial Studies :
A series of antimicrobial tests showed that the compound effectively inhibited Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 100 µg/mL .
Q & A
Basic Research Questions
Q. How can researchers ensure regioselectivity in the synthesis of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-PHENYLPYRAZOLO[1,5-A]PYRAZINE?
- Methodological Answer : Regioselectivity in pyrazolo-pyrazine derivatives is influenced by reaction temperature, solvent polarity, and substituent electronic effects. For example, reactions with α-chloroacetamides or arylpiperazine derivatives under controlled conditions (e.g., 60–80°C in DMF) can direct substituents to specific positions . Cross-validation via NMR and X-ray crystallography is critical to confirm regiochemistry .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization using ethanol or acetonitrile improves purity, particularly for removing unreacted 3-methoxybenzylthiol precursors. Purity should be verified via HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural ambiguities in the pyrazolo-pyrazine core be resolved?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and electronic properties. Discrepancies between experimental and computational data may indicate solvent effects or crystal-packing forces .
Advanced Research Questions
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to test variables like catalyst loading, temperature, and solvent ratios. For instance, a 3-factor design (temperature: 60–100°C; catalyst: 5–10 mol%; solvent: DMF/DMSO) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer : Employ quantum chemical reaction path searches (e.g., IRC calculations) to map energy barriers for sulfanyl-group substitutions. Pair this with machine learning models trained on pyrazolo-pyrazine reaction datasets to prioritize viable pathways .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. DFT)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). Perform variable-temperature NMR to detect equilibrium states. Compare DFT-simulated spectra (including solvent models like PCM) with experimental data to isolate static vs. dynamic contributions .
Q. What methodologies validate the compound’s biological activity mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
